methyl 4,5-dibromo-1H-pyrazole-3-carboxylate
CAS No.: 1092791-47-3
Cat. No.: VC4166065
Molecular Formula: C5H4Br2N2O2
Molecular Weight: 283.907
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092791-47-3 |
|---|---|
| Molecular Formula | C5H4Br2N2O2 |
| Molecular Weight | 283.907 |
| IUPAC Name | methyl 4,5-dibromo-1H-pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C5H4Br2N2O2/c1-11-5(10)3-2(6)4(7)9-8-3/h1H3,(H,8,9) |
| Standard InChI Key | NUJPLZBLMLUFFT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NNC(=C1Br)Br |
Introduction
Structural Characteristics
Chemical Formula: C5H3Br2N2O2
Molecular Weight: 283.90 g/mol
The compound consists of a pyrazole ring substituted with bromine atoms at the 4th and 5th positions and a methyl ester group at the 3rd position. The presence of bromine enhances its reactivity, making it suitable for further functionalization in organic synthesis.
Synthesis Methods
Methyl 4,5-dibromo-1H-pyrazole-3-carboxylate is typically synthesized through multi-step reactions involving halogenation and esterification processes:
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Formation of the Pyrazole Ring:
Pyrazoles are often synthesized via cyclization reactions involving hydrazines and β-dicarbonyl compounds under acidic or basic conditions. -
Bromination:
The selective bromination at the 4th and 5th positions can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to avoid over-halogenation. -
Esterification:
The carboxylic acid group on the pyrazole ring is esterified using methanol in the presence of acid catalysts such as sulfuric acid or HCl.
Spectroscopic Characterization
The compound is characterized using advanced spectroscopic techniques:
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Infrared (IR) Spectroscopy:
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A strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of the ester group.
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Bands at ~1600 cm⁻¹ indicate C=N stretching in the pyrazole ring.
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Nuclear Magnetic Resonance (NMR):
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In -NMR, signals for methyl protons appear as singlets around δ ~3.8 ppm.
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In -NMR, carbonyl carbon resonates near δ ~170 ppm, while aromatic carbons show signals between δ ~110–160 ppm.
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Mass Spectrometry (MS):
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The molecular ion peak is observed at m/z = 284, consistent with its molecular weight.
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Applications
Methyl 4,5-dibromo-1H-pyrazole-3-carboxylate has diverse applications due to its unique structure:
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Synthetic Intermediate:
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The bromine atoms enable cross-coupling reactions (e.g., Suzuki or Heck reactions) for constructing complex molecules.
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It serves as a precursor for synthesizing other heterocycles by nucleophilic substitution or cyclization reactions.
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Biological Activity:
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Pyrazole derivatives are known for their antimicrobial, anticancer, and antioxidant properties.
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The ester group enhances solubility and bioavailability, making it a candidate for drug development.
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Material Science:
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Its electron-rich pyrazole ring can be utilized in designing organic semiconductors or ligands for metal complexes.
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Research Findings and Data Table
| Property | Details |
|---|---|
| Molecular Formula | C5H3Br2N2O2 |
| Molecular Weight | 283.90 g/mol |
| Melting Point | ~150–160°C |
| Solubility | Soluble in polar organic solvents like DMSO and methanol |
| Key Applications | Synthetic intermediate, biological research |
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